

The Discovery and Development of Tinosorb® S: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosorb® S (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), also known as Bemotrizinol, is a highly efficient, photostable, broad-spectrum UV filter developed to address the growing need for comprehensive protection against both UVA and UVB radiation. This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and analytical evaluation of Tinosorb® S, intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Introduction

The detrimental effects of ultraviolet (UV) radiation on human skin, including erythema, premature aging, and an increased risk of skin cancer, have driven the demand for effective photoprotective agents. Tinosorb® S, developed by Ciba Specialty Chemicals (now part of BASF), emerged as a significant advancement in UV filter technology.[1] It belongs to the class of hydroxyphenyl-triazines (HPTs), which are known for their exceptional photostability. This document outlines the key scientific and technical aspects of Tinosorb® S, from its chemical synthesis to its performance in sunscreen formulations.

Physicochemical Properties and Specifications

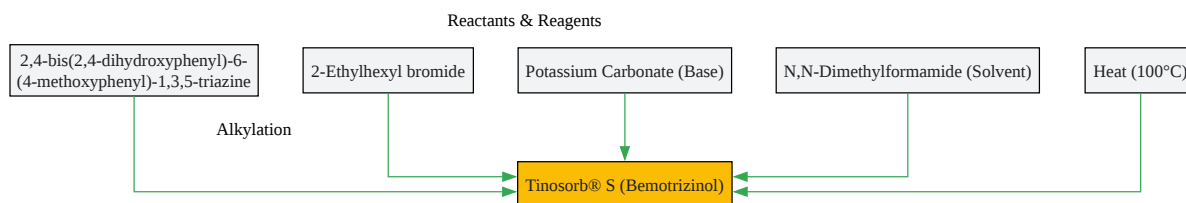
Tinosorb® S is an oil-soluble, slightly yellowish powder.^{[2][3]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
INCI Name	Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine	^[4]
Chemical Name	2,4-bis-[[4-(2-ethyl- hexyloxy)-2-hydroxy]- phenyl]-6-(4- methoxyphenyl)-1,3,5-triazine	
CAS Number	187393-00-6	^[2]
Molecular Formula	C ₃₈ H ₄₉ N ₃ O ₅	
Molecular Weight	627.8 g/mol	
Appearance	Light yellow powder	^[2]
Solubility	Oil-soluble	^{[2][5]}
Absorption Maxima (λ _{max})	~310 nm (UVB) and ~343 nm (UVA)	^[6]
Specific Absorption (E1%, 1cm) at 341 nm in 2-Propanol	min. 790	
Molar Extinction Coefficient (ε) at 340 nm in Acetonitrile	36,000 L·mol ⁻¹ ·cm ⁻¹	^{[7][8]}

Synthesis and Characterization

Synthesis Pathway

The synthesis of Tinosorb® S (Bemotrizinol) is a multi-step process. A common route involves the reaction of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine with 2-ethylhexyl bromide.^{[8][9]}



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A simplified diagram of the Tinosorb® S synthesis pathway.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of Tinosorb® S:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 40.30 g (0.1 mol) of 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine, 29.02 g (0.21 mol) of potassium carbonate, and 105 mL of N,N-dimethylformamide (DMF).[9]
- **Heating:** Raise the temperature of the mixture to 100°C.[9]
- **Addition of Alkylating Agent:** While refluxing and stirring for 30 minutes, add 46.35 g (0.24 mol) of a DMF solution containing 2-ethylhexyl bromide at a uniform rate over 1 hour.[9]
- **Reaction Monitoring:** Continue to reflux and stir at 100°C after the addition is complete. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]
- **Work-up:** Once the reaction is complete, stop stirring and allow the mixture to cool to room temperature. Filter the mixture.
- **Extraction:** Add ethyl acetate to the filtrate for extraction. Wash the organic phase with a saturated brine solution.

- **Drying and Isolation:** Dry the organic phase with anhydrous sodium sulfate, filter, and then remove the solvent from the filtrate by rotary evaporation to obtain the crude product as a colorless, transparent oil.[9]
- **Purification:** The crude product can be further purified by column chromatography or recrystallization to yield high-purity Tinosorb® S.

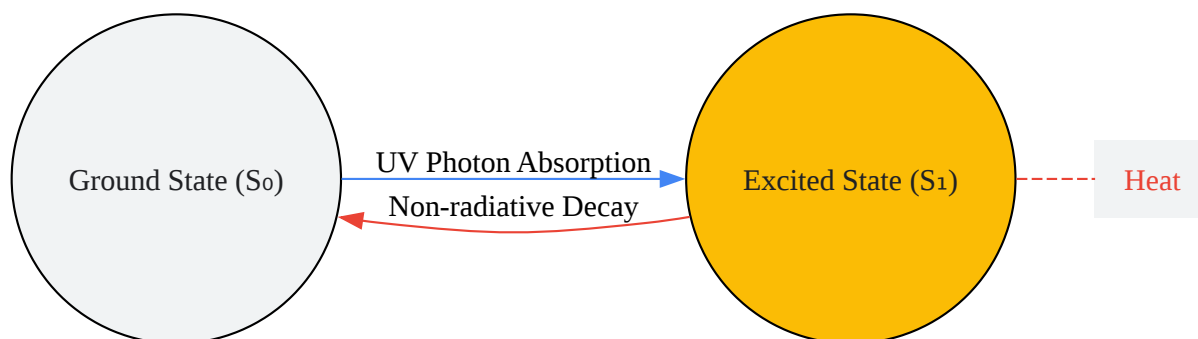
Characterization Data

The structure and purity of the synthesized Tinosorb® S are confirmed using various analytical techniques.

Technique	Key Observations	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 13.28 (s, 2H, -OH), 8.34-8.28 (m, 4H, Ar-H), 7.23 (dt, 2H, Ar-H), 6.67 (dd, 1H, Ar- H), 6.57 (d, 1H, Ar-H), 6.54 (dd, 1H, Ar-H), 6.40 (d, 1H, Ar- H), 3.97 (d, 4H, -OCH ₂ -), 3.91 (s, 3H, -OCH ₃), 1.71 (q, 2H, - CH-), 1.42-1.39 (m, 16H, - CH ₂ -), 0.90-0.85 (t, 12H, -CH ₃)	[8][10]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 172.37, 165.74, 164.72, 164.01, 161.96, 130.72, 114.46, 108.63, 108.33, 103.78, 101.83, 70.83, 55.59, 39.24, 30.47, 29.02, 23.82, 23.03, 14.09, 11.10	[10]
FTIR (ATR)	Peaks around 1570 cm ⁻¹ (C=N stretching of the triazine ring), 1550-850 cm ⁻¹ (C-C stretching and C-O-C of ether), 2000- 2600 cm ⁻¹ (C=C of benzene rings), and 2500-4000 cm ⁻¹ (- OH stretching).	[7]
Mass Spectrometry (ESI-MS)	m/z calculated for C ₃₈ H ₄₉ N ₃ O ₅ : 627.37 [M] ⁺ ; found: 628.83 [M+H] ⁺ .	[7][8]

Mechanism of Action and Photostability

Tinosorb® S functions as a chemical sunscreen by absorbing UV radiation and converting it into less harmful thermal energy.[1] This process involves the absorption of a photon, leading to an excited electronic state, followed by rapid, non-radiative decay back to the ground state, releasing energy as heat. This efficient energy dissipation mechanism contributes to its exceptional photostability.



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Mechanism of UV energy dissipation by Tinosorb® S.

Studies have shown that Tinosorb® S is highly photostable, with over 98% of the compound remaining intact even after exposure to 50 Minimal Erythral Doses (MEDs).[5] This inherent stability not only ensures long-lasting protection but also allows Tinosorb® S to stabilize other, less photostable UV filters, such as avobenzone.[2][11][12]

Efficacy and Performance Data

In Vitro and In Vivo Efficacy

The efficacy of a sunscreen is primarily determined by its Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF). Tinosorb® S demonstrates high efficacy in both the UVB and UVA regions.

Concentration of Tinosorb® S	Test Method	SPF	UVA-PF	Reference
5.65%	In vivo	~9	~5	N/A
10% (max. EU concentration)	In vitro (BASF Simulator)	~20	~14.5	[13]

Synergistic Effects

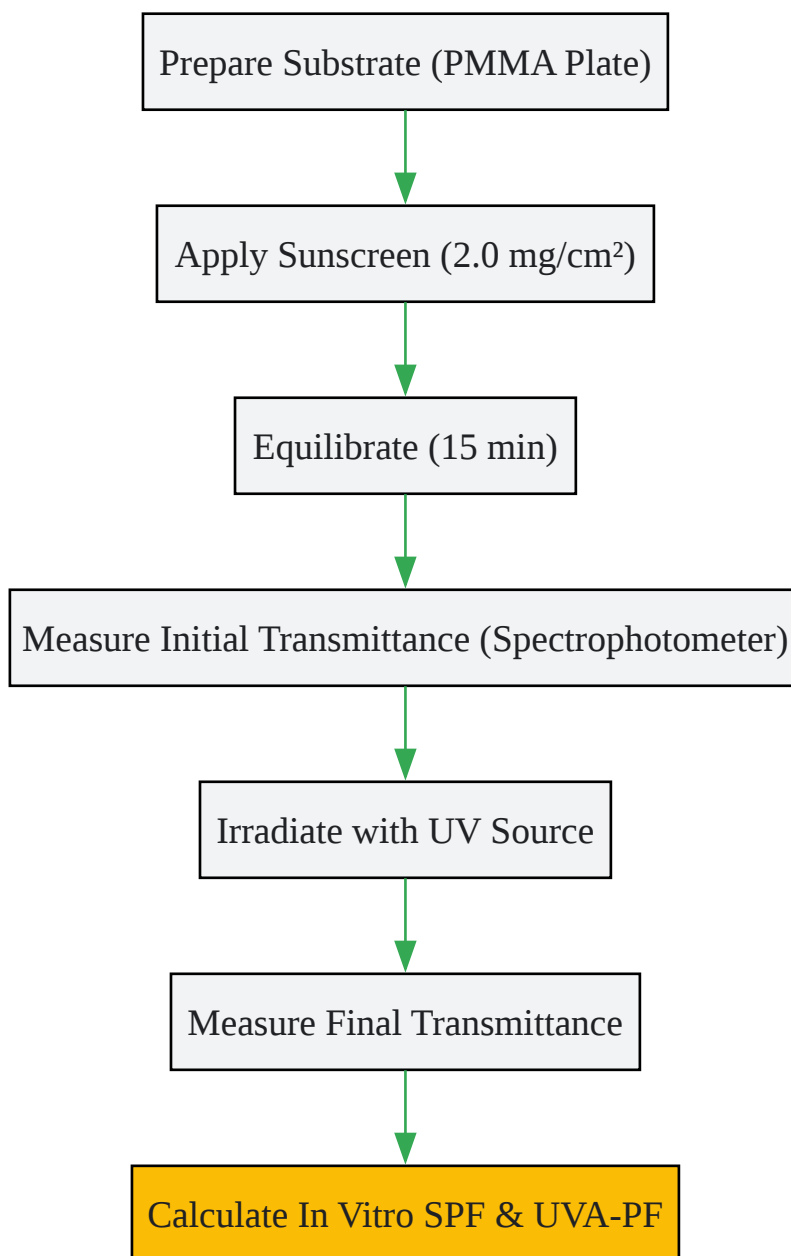
Tinosorb® S exhibits a synergistic effect when combined with other UV filters, leading to a greater than additive increase in SPF and UVA-PF. This is particularly notable in combinations with avobenzone, where Tinosorb® S helps to photostabilize avobenzone, and with UVB filters like octinoxate.[\[11\]](#)[\[14\]](#)

UV Filter Combination	Ratio	Observed Effect	Reference
Tinosorb® S + Avobenzone	0.3:1.0 to 0.8:1.0	Enhanced photostability and sustained SPF and UVA protection.	[11] [15]
Tinosorb® S + Ethylhexyl Methoxycinnamate (Octinoxate)	N/A	Photoprotective properties towards the combination.	[11]
Tinosorb® S + Octocrylene + Avobenzone + Uvinul T150 + Mexoryl SX + Mexoryl XL	0.5:1.2:1.0:0.6:0.4:0.6	Synergistic increase in SPF.	[15]

Experimental Protocols for Efficacy Testing

In Vitro SPF Determination (ISO 24443:2021)

This method provides a standardized in vitro procedure to assess the UVA protection of a sunscreen product.



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Workflow for in vitro SPF and UVA-PF determination.

- Substrate Preparation: Use a polymethylmethacrylate (PMMA) plate with a roughened surface to mimic the skin's topography.
- Sample Application: Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 2.0 mg/cm².

- **Equilibration:** Allow the film to equilibrate for 15 minutes in the dark.
- **Initial Transmittance Measurement:** Measure the initial UV transmittance of the sample using a spectrophotometer equipped with an integrating sphere.
- **UV Irradiation:** Expose the sample to a controlled dose of UV radiation from a solar simulator.
- **Final Transmittance Measurement:** Measure the UV transmittance of the irradiated sample.
- **Calculation:** Calculate the in vitro SPF and UVA-PF using the measured transmittance data and standardized equations that take into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum.

In Vivo SPF Determination (ISO 24444:2019)

This is the "gold standard" method for determining the SPF of a sunscreen product on human skin.

- **Subject Selection:** Recruit healthy adult volunteers with skin types I, II, or III according to the Fitzpatrick scale.
- **Test Sites:** Define test sites on the subjects' backs.
- **Sunscreen Application:** Apply the sunscreen product to the designated test sites at a concentration of 2.0 mg/cm².[\[6\]](#)[\[16\]](#)
- **Unprotected Control:** Leave an adjacent area of skin untreated as an unprotected control.
- **UV Exposure:** After a 15-30 minute waiting period, expose both the protected and unprotected skin areas to a series of increasing doses of UV radiation from a solar simulator. [\[6\]](#)
- **Erythema Assessment:** 16 to 24 hours after UV exposure, a trained evaluator visually assesses the skin for the presence of erythema (redness).[\[6\]](#)
- **MED Determination:** The Minimal Erythemal Dose (MED) is determined for both the protected (MED_p) and unprotected (MED_u) skin. The MED is the lowest UV dose that

produces the first perceptible, unambiguous redness.[17]

- SPF Calculation: The SPF is calculated as the ratio of the MEDp to the MEDu ($SPF = MEDp / MEDu$).[17]

Conclusion

Tinosorb® S (Bemotrizinol) represents a cornerstone of modern sunscreen technology. Its broad-spectrum UV absorption, exceptional photostability, and synergistic effects with other UV filters make it a highly valuable ingredient for formulating effective and reliable sun protection products. The detailed synthesis, characterization, and evaluation methods outlined in this guide provide a comprehensive resource for scientists and researchers working to advance the field of photoprotection. As research continues, Tinosorb® S will likely remain a key component in the development of next-generation sun care formulations.

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